![molecular formula C19H15F2N3O2 B5649169 N-(4-fluorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5649169.png)
N-(4-fluorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar complex molecules involves multi-step chemical processes, often starting from commercially available materials. For instance, Cheung et al. (2014) describe a novel synthesis route for a related translocator protein (TSPO) ligand through a four-step process, highlighting the intricate steps involved in synthesizing complex acetamide derivatives with specific functional groups Cheung et al., 2014.
Molecular Structure Analysis
Molecular structure analysis, such as single-crystal X-ray diffraction (XRD), is crucial for confirming the geometry, bond lengths, and angles of complex molecules. Ahmad et al. (2012) utilized XRD to analyze a molecule with a related structure, revealing its crystal packing and hydrogen bonding interactions, which are essential for understanding the molecule's reactivity and properties Ahmad et al., 2012.
Chemical Reactions and Properties
The chemical reactivity and properties of such molecules are influenced by their functional groups and molecular structure. For example, studies on related compounds have shown how modifications in the molecule's structure can impact its chemical reactivity and potential as a ligand for imaging TSPO in cancer Cheung et al., 2014.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal form, are vital for the compound's application in pharmaceuticals. Euler et al. (2004) discussed the physicochemical and biopharmaceutical properties of a direct thrombin inhibitor, highlighting the importance of understanding these properties for drug formulation and delivery Euler et al., 2004.
Chemical Properties Analysis
The chemical properties analysis often involves studying the compound's stability, reactivity with other chemicals, and potential biological activity. For instance, studies on similar compounds have explored their inhibitory activities on specific enzymes or receptors, providing insight into their therapeutic potential Fallah-Tafti et al., 2011.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c20-15-5-1-13(2-6-15)11-22-18(25)12-24-19(26)10-9-17(23-24)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKIBKYQMLHDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide |
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